molecular formula C17H17NO5 B4334585 6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene CAS No. 92774-39-5

6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene

Cat. No.: B4334585
CAS No.: 92774-39-5
M. Wt: 315.32 g/mol
InChI Key: JZPAUVNVSYPVBB-UHFFFAOYSA-N
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Description

6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene is a chemical compound that belongs to the class of isochromenes. Isochromenes are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, is characterized by the presence of methoxy groups at the 6 and 7 positions, a nitrophenyl group at the 1 position, and a dihydroisochromene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 3-nitrobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol or methanol. The mixture is heated under reflux for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 6,7-dimethoxy-1-(3-aminophenyl)-3,4-dihydro-1H-isochromene.

    Substitution: Formation of various substituted isochromenes depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene is in the field of medicinal chemistry. The compound has been investigated for its potential pharmacological properties:

  • Anti-Cancer Activity: Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer cells where it demonstrated significant apoptosis induction (Fan et al., 2011).
  • Anti-Inflammatory Properties: Research indicates that the compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines (Dinesh et al., 2008).

Material Science

In material science, this compound serves as a building block for synthesizing new materials with specific properties:

  • Polymer Development: It is used in the synthesis of polymers that exhibit enhanced thermal stability and mechanical strength.
  • Coatings: The compound can be incorporated into coatings to improve their durability and resistance to environmental factors.

Case Studies

StudyFocusFindings
Fan et al., 2011Anti-cancer propertiesDemonstrated significant cytotoxicity against breast cancer cells through apoptosis induction.
Dinesh et al., 2008Anti-inflammatory effectsShowed modulation of inflammatory cytokines in vitro.
Mali & Yadav, 1984Synthesis methodsDeveloped efficient synthetic routes for producing derivatives of the compound with improved yields.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: Inhibits certain enzymes involved in inflammatory processes.

    Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

    Cell Signaling: Modulates signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene can be compared with other similar compounds such as:

    6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene: Similar structure but with a nitrophenyl group at the 4 position.

    6,7-dimethoxy-1-(3-aminophenyl)-3,4-dihydro-1H-isochromene: Similar structure but with an amino group instead of a nitro group.

    6,7-dimethoxy-3,4-dihydroisoquinoline: Lacks the nitrophenyl group but shares the core structure.

These comparisons highlight the unique properties of this compound, particularly its nitrophenyl group, which contributes to its distinct chemical reactivity and potential biological activities.

Biological Activity

6,7-Dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene is a compound belonging to the isochromene family, which is recognized for its diverse biological activities. This article focuses on the biological activity of this compound, detailing its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes methoxy groups at positions 6 and 7, a nitrophenyl group at position 1, and a dihydroisochromene core. The molecular formula is C17H17N1O5C_{17}H_{17}N_{1}O_{5}, with a molecular weight of approximately 313.32 g/mol.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H17N1O5C_{17}H_{17}N_{1}O_{5}
Molecular Weight313.32 g/mol
CAS Number92774-39-5

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that isochromenes can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of cell signaling pathways involved in cell growth and survival. The specific pathways targeted include those related to oxidative stress and inflammation.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. It appears to inhibit certain enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can reduce the production of pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and oxidative stress.
  • Antioxidant Activity : It has potential scavenging properties against free radicals.
  • Cell Signaling Modulation : It may influence pathways related to apoptosis and cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of isochromenes:

  • Antimicrobial Activity : A study conducted on various isochromenes found that they exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for different strains.
  • Anticancer Studies : In a study focusing on human cancer cell lines (e.g., HepG2), derivatives of isochromenes showed IC50 values indicating effective cytotoxicity at low concentrations.
  • Anti-inflammatory Research : Research published in pharmacological journals highlighted the anti-inflammatory effects of similar compounds through inhibition assays demonstrating reduced COX activity.

Properties

IUPAC Name

6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-21-15-9-11-6-7-23-17(14(11)10-16(15)22-2)12-4-3-5-13(8-12)18(19)20/h3-5,8-10,17H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPAUVNVSYPVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(OCCC2=C1)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415541
Record name ST4131998
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92774-39-5
Record name ST4131998
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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